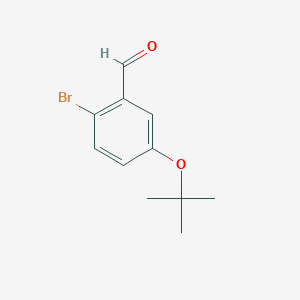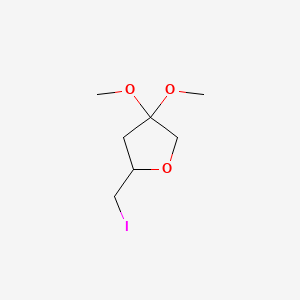
2-(Iodomethyl)-4,4-dimethoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-4,4-dimethoxyoxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the second carbon of a 4,4-dimethoxyoxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4,4-dimethoxyoxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 4,4-dimethoxyoxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-4,4-dimethoxyoxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as thiocyanate or phenoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like potassium thiocyanate or sodium phenoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Methyl thiocyanate or methyl phenoxide.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-4,4-dimethoxyoxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-4,4-dimethoxyoxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The oxolane ring provides stability and can participate in ring-opening reactions under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(iodomethyl)benzene
- 2-(Iodomethyl)-1,3,5-trimethylbenzene
- 30-Iodo-50-(iodomethyl)biphenyl-4-carbonitrile
Uniqueness
2-(Iodomethyl)-4,4-dimethoxyoxolane is unique due to the presence of both an iodomethyl group and a dimethoxyoxolane ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C7H13IO3 |
|---|---|
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
2-(iodomethyl)-4,4-dimethoxyoxolane |
InChI |
InChI=1S/C7H13IO3/c1-9-7(10-2)3-6(4-8)11-5-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
BXJKUYRXSRQMNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(OC1)CI)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)
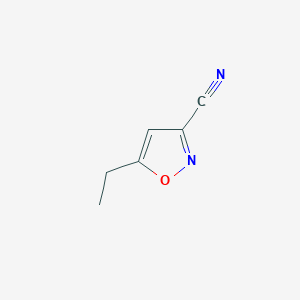
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)
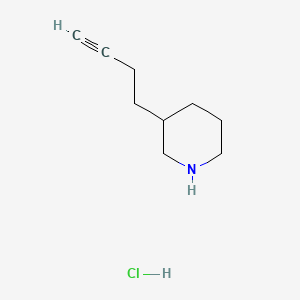
![4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B13471245.png)
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B13471249.png)
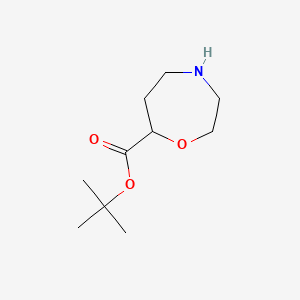
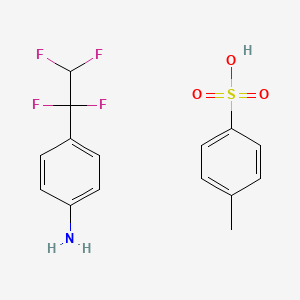
![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)
![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
